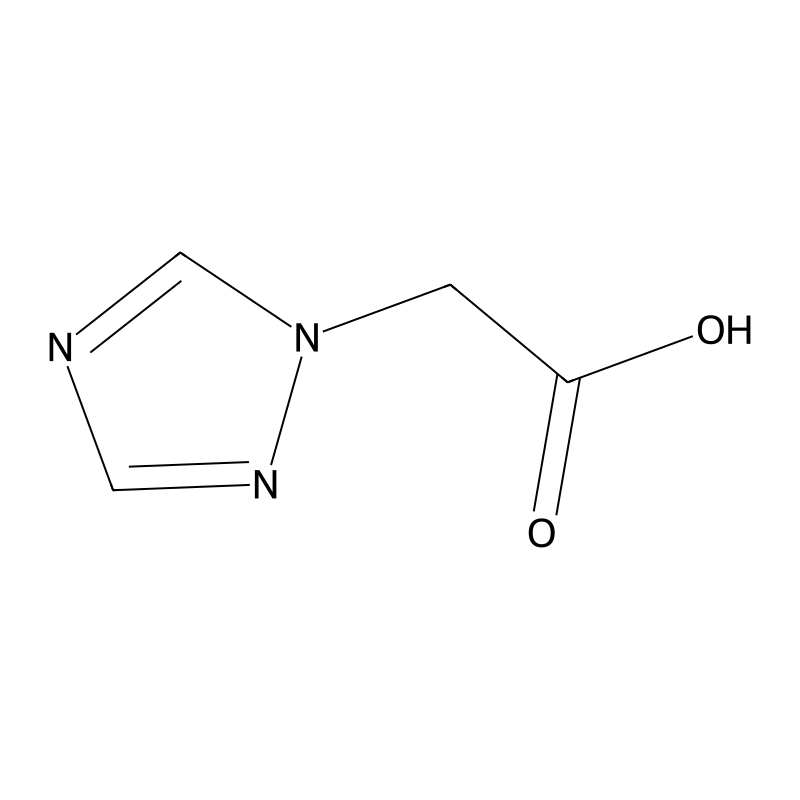

1,2,4-Triazole-1-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,4-Triazole-1-acetic acid (1,2,4-TAA) is a molecule of interest in scientific research primarily due to its role as an environmental transformation product (ETP) of various triazole fungicides. PubChem, National Institutes of Health: )

Triazole fungicides are a class of fungicides widely used in agriculture to control fungal diseases in plants. When applied, these fungicides undergo various environmental processes, including degradation by sunlight, microorganisms, and other factors. During this degradation, 1,2,4-TAA can be formed as a breakdown product. EPA: )

Research on 1,2,4-Triazole-1-acetic Acid:

- Environmental fate and behavior: Research efforts are focused on understanding the environmental fate and behavior of 1,2,4-TAA. This includes studying its persistence, mobility, and potential for transformation in various environmental compartments like soil and water. Journal of Agricultural and Food Chemistry:

- Ecological effects: Studies are investigating the potential ecological effects of 1,2,4-TAA on non-target organisms, including soil microorganisms and aquatic life. Environmental Science & Technology Letters:

- Analytical methods: Developing and validating analytical methods for the accurate detection and quantification of 1,2,4-TAA in environmental samples is crucial for monitoring its presence and potential environmental impact. Journal of Chromatography A:

1,2,4-Triazole-1-acetic acid is a heterocyclic compound featuring a triazole ring substituted with an acetic acid group. Its chemical formula is C₄H₅N₃O₂, and it is recognized as an environmental transformation product of various fungicides, such as Cyproconazole and Epoxiconazole . The compound exhibits significant structural features that contribute to its biological and chemical reactivity, making it an area of interest in both agricultural and medicinal chemistry.

- Electrophilic Substitution: The triazole ring can be protonated, leading to the formation of triazolium salts under acidic conditions .

- Nucleophilic Reactions: The carboxylic acid group can participate in nucleophilic acyl substitution reactions, allowing for the formation of esters or amides.

- Decarboxylation: Under certain conditions, the carboxylic acid moiety may be removed, yielding 1,2,4-triazole derivatives.

Research indicates that 1,2,4-triazole derivatives possess a range of biological activities. Specifically:

- Antifungal Activity: Compounds related to 1,2,4-triazole-1-acetic acid are known for their antifungal properties and are commonly utilized in agricultural applications .

- Anticancer Potential: Some studies suggest that triazole derivatives exhibit chemopreventive and chemotherapeutic effects against various cancer types .

- Antimicrobial Properties: The compound may also demonstrate antimicrobial activity against certain pathogens, making it relevant in the development of new antibiotics.

Several methods are employed to synthesize 1,2,4-triazole-1-acetic acid:

- Hydrazine Derivatives Reaction: One common approach involves the reaction of hydrazines with α-haloacetic acids to form the corresponding triazole derivatives through cyclization .

- Continuous Flow Synthesis: Recent advancements have introduced continuous-flow methods that enhance yield and reduce waste in the synthesis of triazoles under mild conditions .

- Metal-Catalyzed Reactions: Copper-catalyzed reactions have been developed to facilitate the formation of 1,2,4-triazoles from readily available precursors .

1,2,4-Triazole-1-acetic acid has several important applications:

- Agricultural Chemicals: It serves as a key intermediate in the synthesis of fungicides and other agrochemicals.

- Pharmaceuticals: The compound is explored for its potential use in drug development due to its biological activities.

- Environmental Monitoring: As a transformation product of various pesticides, it plays a role in assessing environmental impact and safety.

Interaction studies involving 1,2,4-triazole-1-acetic acid focus on its behavior in biological systems:

- Metabolic Pathways: Investigations into how this compound interacts with metabolic enzymes can provide insights into its pharmacokinetics and toxicity.

- Synergistic Effects: Studies often explore how 1,2,4-triazole derivatives work synergistically with other compounds to enhance antifungal or antimicrobial efficacy.

Several compounds share structural similarities with 1,2,4-triazole-1-acetic acid. A comparison highlights their unique features:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1H-1,2,4-Triazole | Heterocyclic | Basic structure; used in various reactions |

| 5-Amino-1H-1,2,4-Triazole | Amino-substituted | Exhibits enhanced biological activity |

| 3-Methyl-1H-1,2,4-Triazole | Methyl-substituted | Known for its antifungal properties |

| 1H-Pyrazole | Related heterocycle | Exhibits different reactivity patterns |

The uniqueness of 1,2,4-triazole-1-acetic acid lies in its specific acetic acid substitution on the triazole ring which enhances its solubility and biological activity compared to other similar compounds.

The study of triazole derivatives began in the late 19th century when Wilhelm Bladin first described the triazole ring system in 1885. Early research focused on synthesizing and characterizing these nitrogen-rich heterocycles, but their biological relevance remained unexplored until the mid-20th century. A pivotal shift occurred in the 1940s when researchers discovered that azole derivatives, including triazoles, exhibited antifungal properties by inhibiting ergosterol biosynthesis in fungi. This finding catalyzed the development of first-generation triazole-based antifungals such as fluconazole and itraconazole, which remain clinically relevant today.

The 1970s marked another milestone with the discovery of triazoles’ dual functionality as both agrochemicals and pharmaceuticals. For instance, Bayer AG synthesized flutriazole, a triazole fungicide effective against powdery mildew in crops. Concurrently, advances in synthetic methodologies—such as the Huisgen cycloaddition and metal-free click chemistry—enabled the efficient construction of triazole scaffolds, expanding their applications in drug discovery.

Key Historical Milestones in Triazole Chemistry

| Year | Discovery/Innovation | Impact |

|---|---|---|

| 1885 | Bladin coins "triazole" | Foundation of triazole chemistry |

| 1940s | Antifungal activity of azoles | Birth of triazole-based therapeutics |

| 1970s | Flutriazole development | Expansion into agrochemicals |

| 2000s | Click chemistry applications | Streamlined synthesis of triazole derivatives |

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

1,2,4-Triazole-1-acetic acid represents a heterocyclic organic compound incorporating a five-membered triazole ring system linked to an acetic acid functional group. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(1,2,4-triazol-1-yl)acetic acid [1]. The molecular formula is established as C₄H₅N₃O₂ with a molecular weight of 127.103 grams per mole [1] [2].

The compound is registered under Chemical Abstracts Service number 28711-29-7 and possesses the International Chemical Identifier Key RXDBSQXFIWBJSR-UHFFFAOYSA-N [1] [2]. The Simplified Molecular Input Line Entry System representation is C1=NN(C=N1)CC(=O)O, which clearly illustrates the connectivity between the triazole ring and the acetic acid moiety [1]. Alternative systematic names include 1H-1,2,4-triazole-1-acetic acid and 1,2,4-triazol-1-ylacetic acid [2] [3].

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.103 g/mol |

| Chemical Abstracts Service Number | 28711-29-7 |

| International Union of Pure and Applied Chemistry Name | 2-(1,2,4-triazol-1-yl)acetic acid |

| International Chemical Identifier Key | RXDBSQXFIWBJSR-UHFFFAOYSA-N |

| PubChem Compound Identifier | 1810180 |

Crystallographic Characterization

The crystallographic analysis of 1,2,4-triazole-1-acetic acid reveals fundamental structural parameters essential for understanding its solid-state behavior. The compound exhibits a melting point range of 201°C to 205°C, indicating considerable thermal stability [1]. This relatively high melting point suggests strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding networks facilitated by both the triazole nitrogen atoms and the carboxylic acid functional group.

Related triazole compounds demonstrate characteristic crystallographic features that provide insight into the structural properties of 1,2,4-triazole-1-acetic acid. The 1,2,4-triazole ring system typically exhibits planar geometry with Carbon-Nitrogen and Nitrogen-Nitrogen bond distances falling within a narrow range of 132 to 136 picometers, consistent with aromatic character [4]. The triazole ring contains three nitrogen atoms at positions 1, 2, and 4, with the nitrogen at position 1 serving as the attachment point for the acetic acid substituent.

Crystallographic studies of related triazole acetate derivatives reveal that these compounds frequently crystallize in monoclinic or triclinic space groups [5] [6]. The crystal packing is typically stabilized by hydrogen bonding interactions involving the carboxylic acid group and the triazole nitrogen atoms. The molecular geometry shows that the triazole ring and acetic acid substituent adopt conformations that minimize steric hindrance while maximizing favorable intermolecular interactions.

| Crystallographic Parameter | Value |

|---|---|

| Melting Point | 201-205°C |

| Physical State | White solid |

| Solubility | Water soluble |

| Crystal System | Not specifically determined |

| Space Group | Not specifically determined |

Tautomeric Behavior and Electronic Structure

The tautomeric behavior of 1,2,4-triazole derivatives represents a fundamental aspect of their chemical identity and reactivity. The parent 1,2,4-triazole ring system exhibits tautomerism between 1H-1,2,4-triazole and 4H-1,2,4-triazole forms, with the 1H tautomer being thermodynamically more stable [7] [4]. This tautomeric equilibrium significantly influences the electronic structure and chemical properties of triazole-containing compounds.

In 1,2,4-triazole-1-acetic acid, the substitution pattern fixes the tautomeric form by positioning the acetic acid group at the N1 nitrogen atom. This substitution eliminates the possibility of annular tautomerism while maintaining the electronic characteristics of the 1H-triazole system [7]. The electronic structure of the compound features a delocalized π-electron system within the triazole ring, with the nitrogen atoms contributing both lone pair electrons and participating in the aromatic sextet.

Theoretical calculations on 1,2,4-triazole systems demonstrate that the 1H tautomer exhibits greater thermodynamic stability compared to the 4H form by approximately 12-15 kilojoules per mole in the gas phase [8] [9]. The electronic structure analysis reveals that the pyridine-type nitrogen atoms (N2 and N4) possess lone pairs in sp² hybrid orbitals perpendicular to the ring plane, while the pyrrole-type nitrogen (N1) contributes its lone pair to the aromatic π system [10].

The substitution of the acetic acid group at N1 modifies the electronic distribution within the triazole ring system. This substitution reduces the electron density at N1 while potentially increasing the basicity of the remaining ring nitrogen atoms. The carboxylic acid functionality introduces additional electronic effects through its electron-withdrawing nature, influencing the overall charge distribution and reactivity patterns of the molecule [10].

| Electronic Parameter | Characteristic |

|---|---|

| Aromatic Character | π-delocalized system |

| Nitrogen Hybridization | sp² (N2, N4), sp² (N1, substituted) |

| Tautomeric Form | Fixed 1H-triazole |

| Electronic Effects | Electron-withdrawing acetic acid group |

Spectroscopic Profiling (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1,2,4-triazole-1-acetic acid provides crucial information for structural confirmation and analytical identification. While specific spectroscopic data for this exact compound are limited in the literature, the spectroscopic patterns of related triazole derivatives offer valuable insights into the expected spectral characteristics.

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1,2,4-triazole-1-acetic acid would be expected to display characteristic signals for both the triazole ring protons and the acetic acid methylene group. Triazole ring protons typically appear in the aromatic region between 8.0 and 8.5 parts per million, with the specific chemical shifts dependent on the substitution pattern and electronic environment [11] [12]. The methylene protons of the acetic acid group would be anticipated to resonate as a singlet around 5.0-5.5 parts per million, reflecting their proximity to both the electronegative nitrogen atom and the carbonyl group.

Related studies on triazole acetate derivatives demonstrate that the triazole ring protons exhibit characteristic downfield shifts due to the electron-deficient nature of the heterocyclic system [13] [14]. The carboxylic acid proton would be expected to appear as a broad signal around 12-13 parts per million, typical for carboxylic acid functionalities [14].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum would display distinct signals for the triazole ring carbon atoms and the acetic acid carbons. Triazole ring carbons typically resonate between 143-155 parts per million for carbons adjacent to nitrogen atoms [11]. The carbonyl carbon of the acetic acid group would appear around 170-175 parts per million, while the methylene carbon would be observed around 50-55 parts per million [14].

Studies on related triazole systems indicate that the chemical shifts of ring carbons are sensitive to substitution patterns and can serve as diagnostic indicators for structural determination [11] [12]. The electron-withdrawing effect of the acetic acid substituent would be expected to influence the chemical shifts of the triazole ring carbons.

Infrared Spectroscopy

The infrared spectrum of 1,2,4-triazole-1-acetic acid would exhibit characteristic absorption bands for both the triazole ring and carboxylic acid functionalities. Triazole compounds typically display Carbon-Hydrogen aromatic stretching vibrations around 3000-3100 cm⁻¹ [12] [15]. The carboxylic acid group would contribute a broad Oxygen-Hydrogen stretching band around 2500-3300 cm⁻¹ and a sharp Carbonyl stretching absorption near 1700-1740 cm⁻¹ [13].

Triazole ring vibrations appear in the fingerprint region, with Carbon=Nitrogen stretching modes typically observed around 1500-1600 cm⁻¹ [12] [15]. The Nitrogen=Nitrogen stretching vibrations characteristic of the triazole ring system would be expected around 1540 cm⁻¹ [12].

Mass Spectrometry

Mass spectrometric analysis would provide molecular ion confirmation and fragmentation patterns characteristic of the triazole-acetic acid structure. The molecular ion peak would appear at mass-to-charge ratio 127, corresponding to the molecular weight of the compound [16] [17]. Characteristic fragmentation patterns would include loss of the carboxylic acid group (mass 45) to yield a triazole fragment at mass-to-charge ratio 82, and potential formation of triazole ring fragments around mass-to-charge ratio 70 [16] [17].

Analytical methods for related triazole compounds demonstrate that mass spectrometry provides reliable identification through both molecular ion detection and characteristic fragmentation pathways [16] [18]. The fragmentation patterns serve as diagnostic tools for structural confirmation and quantitative analysis in complex matrices.

| Spectroscopic Technique | Key Characteristics |

|---|---|

| ¹H Nuclear Magnetic Resonance | Triazole protons: 8.0-8.5 ppm; Methylene: 5.0-5.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Ring carbons: 143-155 ppm; Carbonyl: 170-175 ppm |

| Infrared | Carbon-Hydrogen: 3000-3100 cm⁻¹; Carbonyl: 1700-1740 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 127; Key fragments: m/z 82, 70 |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)